4-硝基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

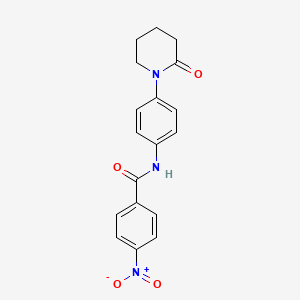

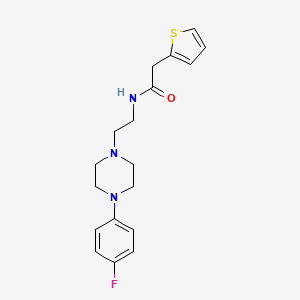

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as N-(4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been shown to exhibit various biochemical and physiological effects.

科学研究应用

金属酶碳酸酐酶的抑制活性

一项研究探索了从 4-硝基-N-(4-磺酰胺基苯基)苯甲酰胺开始合成新型的吖啶和双吖啶磺酰胺。这些化合物对胞质碳酸酐酶同工型 II 和 VII 表现出有效的抑制活性。还阐明了抑制这些同工型的构效关系,展示了这些化合物在设计针对特定酶的抑制剂中的潜力 (Ulus 等,2013)。

腐蚀抑制研究

另一项研究重点关注合成和表征 N-苯基-苯甲酰胺衍生物,包括硝基取代基对低碳钢酸性腐蚀的影响。研究发现,甲氧基取代基增强了抑制效率,而硝基取代基则降低了抑制效率。这些发现突出了苯甲酰胺衍生物在腐蚀防护应用中的潜在用途 (Mishra 等,2018)。

明确芳香族聚酰胺的合成

使用苯甲酸苯酯作为引发剂,对聚(对苯甲酰胺)的合成进行了研究,该聚酰胺具有确定的分子量和低多分散性,包括含有明确芳纶的嵌段共聚物。这项研究强调了这些化合物在开发具有精确分子特性的新型聚合物材料中的重要性 (Yokozawa 等,2002)。

晶体结构测定

2-硝基-N-(4-硝基苯基)苯甲酰胺的晶体结构已被确定,提供了对这种化合物的分子和晶体学特性的见解。了解这些结构对于设计新材料和药物至关重要 (Saeed 等,2008)。

抗癌药物设计

一项关于 N,N:N',N':N'',N''-三-1,2-乙二基硫代磷酰三酰胺 (TEPA) 类似物(包括硝氧基标记化合物)的预测性设计的研究,强调了它们与现有治疗方法相比显着的治疗指数。这项研究强调了这些化合物在抗癌药物开发中的潜力 (Sosnovsky 等,1986)。

作用机制

Target of Action

The primary target of 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, the compound can prevent thrombin generation and subsequent clot formation .

Mode of Action

4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting its activity . This results in a reduction of thrombin generation and an overall anticoagulant effect .

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and preventing clot formation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of FXa activity, leading to a reduction in thrombin generation . On a cellular level, this results in an anticoagulant effect, preventing the formation of blood clots .

属性

IUPAC Name |

4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17-3-1-2-12-20(17)15-10-6-14(7-11-15)19-18(23)13-4-8-16(9-5-13)21(24)25/h4-11H,1-3,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUNHAZBPGZDHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

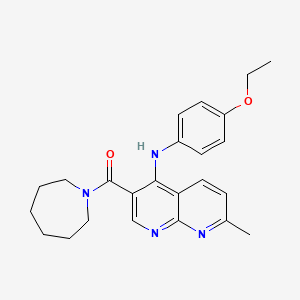

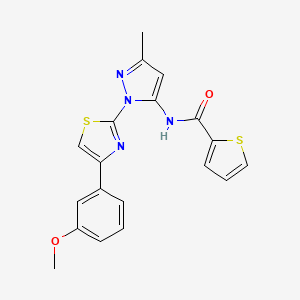

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

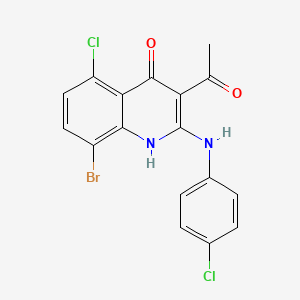

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/no-structure.png)

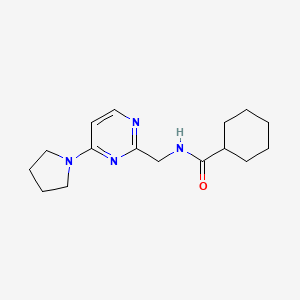

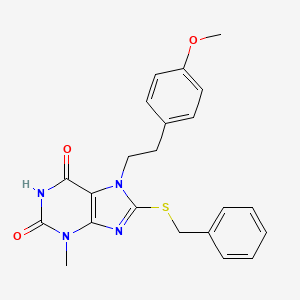

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

![1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)